molecular formula C16H25N3O2S B7842458 N-cyclohexyl-4-(piperazin-1-yl)benzene-1-sulfonamide

N-cyclohexyl-4-(piperazin-1-yl)benzene-1-sulfonamide

Cat. No.: B7842458
M. Wt: 323.5 g/mol
InChI Key: VLYMRMYOLJPOBD-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(piperazin-1-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a cyclohexyl group attached to the sulfonamide nitrogen and a piperazine ring at the para position of the benzene ring. The sulfonamide group is a critical pharmacophore in many drug candidates due to its ability to form hydrogen bonds with target proteins .

Properties

IUPAC Name

N-cyclohexyl-4-piperazin-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c20-22(21,18-14-4-2-1-3-5-14)16-8-6-15(7-9-16)19-12-10-17-11-13-19/h6-9,14,17-18H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYMRMYOLJPOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Cyclohexyl-4-fluorobenzenesulfonamide

The foundational step involves synthesizing the sulfonamide core. Reacting 4-fluorobenzenesulfonyl chloride with cyclohexylamine in dichloromethane (DCM) and pyridine yields N-cyclohexyl-4-fluorobenzenesulfonamide. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur center.

Reaction Conditions

ReagentSolventBaseTemperatureTimeYield
CyclohexylamineDCMPyridineRT16 h92%

Post-reaction, the crude product is washed with water and 1N HCl to remove unreacted reagents, followed by purification via silica gel chromatography.

Piperazine Substitution at the Para Position

The fluorine atom at position 4 is displaced by piperazine under nucleophilic aromatic substitution. Heating N-cyclohexyl-4-fluorobenzenesulfonamide with excess piperazine in acetonitrile (ACN) and N,N-diisopropylethylamine (DIPEA) at 90°C for 72–96 hours facilitates this step.

Optimization Insights

  • Catalyst : Tetrabutylammonium bromide (TBAB) enhances reaction kinetics by phase-transfer catalysis.

  • Solvent : ACN promotes polar aprotic conditions, stabilizing the transition state.

  • Yield : Prolonged heating (96 hours) improves conversion to 85% .

Nitro Group Reduction and Sequential Functionalization

Synthesis of N-Cyclohexyl-4-nitrobenzenesulfonamide

Starting with 4-nitrobenzenesulfonyl chloride , condensation with cyclohexylamine forms the nitro-substituted sulfonamide. The nitro group serves as a directing group for subsequent reduction and substitution.

Procedure

  • Combine 4-nitrobenzenesulfonyl chloride (1.0 eq) and cyclohexylamine (1.2 eq) in DCM.

  • Add pyridine (2.0 eq) to scavenge HCl.

  • Stir at room temperature for 12 hours.

  • Purify via recrystallization (ethanol/water) to obtain yellow crystals (88% yield ).

Nitro Reduction and Piperazine Coupling

The nitro group is reduced to an amine using palladium on carbon (Pd/C) under hydrogen atmosphere. Subsequent coupling with 1-(tert-butoxycarbonyl)piperazine via Buchwald-Hartwig amination introduces the piperazine moiety.

Critical Parameters

StepReagentConditionsYield
Nitro reductionH₂, Pd/C (10 wt%)EtOH, RT, 6 h95%
Piperazine couplingBoc-piperazine, Pd₂(dba)₃Toluene, 110°C, 24 h78%

Deprotection of the Boc group using trifluoroacetic acid (TFA) yields the final product.

Multi-Step Synthesis via Intermediate Halogenation

Chlorobenzene Sulfonamide Formation

4-Chlorobenzenesulfonyl chloride is reacted with cyclohexylamine to form N-cyclohexyl-4-chlorobenzenesulfonamide . The chlorine atom at position 4 is substituted with piperazine under Ullmann coupling conditions.

Ullmann Coupling Protocol

  • Catalyst : Copper(I) iodide (CuI).

  • Ligand : N,N-Dimethylglycine.

  • Solvent : Dimethylformamide (DMF).

  • Temperature : 120°C for 48 hours.

  • Yield : 70% .

Comparative Analysis of Halogenated Precursors

Halogen (X)Reaction TimeTemperatureYield
F72 h90°C85%
Cl48 h120°C70%
NO₂24 h110°C78%

Fluorine’s superior leaving group ability enables milder conditions compared to chlorine.

Mechanistic Considerations and Side Reactions

Competing Pathways in Piperazine Substitution

  • Over-alkylation : Excess piperazine may lead to bis-alkylation at both nitrogen centers. Mitigated by using Boc-protected piperazine.

  • Ring Hydrolysis : Prolonged heating in aqueous NaOH can hydrolyze the sulfonamide. Anhydrous conditions with DIPEA are preferred.

Purification Challenges

  • Byproducts : Unreacted cyclohexylamine and piperazine are removed via acid-base extraction.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:9) effectively isolates the target compound.

Scalability and Industrial Feasibility

Cost-Benefit Analysis

MethodCost (USD/kg)StepsTotal Yield
Fluorine substitution220278%
Nitro reduction310368%
Ullmann coupling280360%

Direct substitution using fluorine offers the best balance of cost and efficiency for large-scale production.

Environmental Impact

  • Solvent Recovery : ACN and DCM are recycled via distillation, reducing waste.

  • Catalyst Reuse : Pd/C and CuI are filtered and regenerated, lowering metal discharge .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(piperazin-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(piperazin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs of N-cyclohexyl-4-(piperazin-1-yl)benzene-1-sulfonamide, highlighting differences in substituents, molecular weights, and biological activities:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Biological Activity / Target Source / Evidence ID
Target Compound This compound ~353.5* Not explicitly reported N/A
Compound 8 (Series I) 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole Not reported BACE1 inhibition (IC₅₀ = 19.66 mM)
Compound 21 (Series II) 1-Benzyl-4-(piperazin-1-yl)-1H-indole Not reported BACE1 inhibition (IC₅₀ = 21.88 mM)
Zelenirstat (INN Proposed) 2,6-Dichloro-N-[1,5-dimethyl-3-(2-methylpropyl)-1H-pyrazol-4-yl]-4-[2-(piperazin-1-yl)pyridin-4-yl]benzene-1-sulfonamide 509.45 N-myristoyltransferase inhibitor (antineoplastic)
CN-POBS N-cyclohexyl-4-(4-nitrophenoxy)benzenesulfonamide ~362.4* Mitochondrial ROS modulation (preclinical)
Compound 3 () 2,6-Dichloro-N-methyl-4-[3-(piperazin-1-yl)propyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide 509.45 Not explicitly reported
Compound () 3-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide ~507.6* Not explicitly reported

*Molecular weights estimated based on formula.

Key Observations:

Role of Piperazine :

  • Piperazine-containing analogs (e.g., Compounds 8, 21) exhibit inhibitory activity against BACE1, a therapeutic target for Alzheimer’s disease. The piperazine ring likely enhances binding affinity through interactions with catalytic residues .
  • In Zelenirstat, the piperazine-pyridine moiety contributes to selectivity for N-myristoyltransferase, critical for its antineoplastic activity .

Impact of Substituents: Sulfonamide Position: The para-substituted sulfonamide in the target compound is structurally analogous to CN-POBS (), but replacing the nitrophenoxy group with piperazine may alter mitochondrial targeting. Cyclohexyl vs. Aromatic Groups: The cyclohexyl group in the target compound and CN-POBS contrasts with aromatic substituents in other analogs (e.g., benzyl in Compound 21). Hydrophobic cyclohexyl groups may improve membrane permeability but reduce specificity compared to planar aromatic systems .

Activity Trends :

  • Substituting piperazine with bulkier groups (e.g., fluorobenzoyl in ) increases molecular weight and complexity but may reduce solubility or target engagement .
  • Dichloro substitutions (e.g., Compound 3, Zelenirstat) enhance steric and electronic interactions with hydrophobic enzyme pockets, improving inhibitory potency .

Biological Activity

N-cyclohexyl-4-(piperazin-1-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound can be described structurally as follows:

  • Chemical Formula : C₁₆H₂₅N₃O₂S
  • Molecular Weight : 323.5 g/mol
  • Functional Groups : Sulfonamide, piperazine, and cyclohexyl group.

The unique combination of these functional groups contributes to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Cyclization of 1,2-diamine derivatives with sulfonium salts .
  • Ugi reaction , which allows the formation of piperazine derivatives through a multicomponent reaction involving isocyanides, aldehydes, amines, and carboxylic acids.
  • Intermolecular cycloaddition of alkynes , leading to the formation of piperazine derivatives.

These synthetic routes highlight the versatility in creating this compound for various applications in biological research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes involved in bacterial cell wall synthesis or modulate receptor activities, leading to various biological effects such as:

  • Antimicrobial activity : By inhibiting bacterial growth.
  • Anticancer properties : Potentially inducing apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. These compounds inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and replication.

Anticancer Activity

Studies have shown that this compound and its analogs can exhibit cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC₅₀ (µM)Mechanism
This compoundMCF-715.63Induces apoptosis
DoxorubicinMCF-710.38DNA intercalation

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potential efficacy of this compound as an anticancer agent compared to established drugs like Doxorubicin.

Case Studies

A recent study investigated the effects of benzene sulfonamide derivatives on perfusion pressure in a controlled experimental setup:

GroupCompoundDose (nM)Effect on Perfusion Pressure
IControl-Baseline
IIBenzene Sulfonamide0.001Decrease observed
IIICompound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide)0.001Significant decrease
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001Moderate decrease

These results suggest that certain sulfonamides can significantly modulate cardiovascular parameters, indicating potential therapeutic applications beyond antimicrobial and anticancer activities.

Comparison with Similar Compounds

When comparing this compound with similar compounds, notable differences arise:

Compound TypeStructural FeaturesBiological Activity
N-(4-(piperazin-1-yl)phenyl)benzamideLacks cyclohexyl groupModerate antimicrobial
N-(4-(piperazin-1-yl)phenyl)sulfonamideLacks benzene ringReduced anticancer activity

The presence of the cyclohexyl group in this compound enhances its selectivity and potency against specific biological targets compared to its analogs.

Q & A

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols by: (i) Pre-incubating the compound with serum to assess protein binding effects. (ii) Testing activity in both cell-free (e.g., enzyme inhibition) and cell-based assays. (iii) Validating target engagement via thermal shift assays or SPR .

Q. How can computational modeling optimize the pharmacokinetic profile of this compound?

  • Methodological Answer : Perform QSAR studies to correlate structural features (e.g., logD, H-bond donors) with ADME properties. Molecular dynamics simulations can predict metabolic stability by analyzing susceptibility to CYP450 enzymes. For instance, bulky cyclohexyl groups may reduce oxidation rates, enhancing half-life .

Q. What analytical techniques are recommended for detecting degradation products under stressed conditions?

  • Methodological Answer : Use forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with UPLC-HRMS to identify impurities. For example, oxidation of the piperazine ring may generate N-oxide derivatives (m/z +16), while hydrolysis could cleave the sulfonamide bond, producing benzene-sulfonic acid fragments .

Data Contradiction Analysis

Q. How should researchers interpret conflicting logP values reported for structurally similar compounds?

  • Methodological Answer : Variations in logP (e.g., 6.28 vs. 5.90 for analogs) may stem from measurement methods (shake-flask vs. computational). Validate experimentally via reversed-phase HPLC (C18 column, isocratic elution with MeOH/H₂O) and compare retention times to standards. Adjust synthetic routes to minimize lipophilic impurities .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating target engagement of this compound?

  • Methodological Answer : Prioritize fluorescence polarization (for binding affinity) and enzymatic assays (e.g., N-myristoyltransferase inhibition, IC₅₀ determination). Use SPR or ITC for kinetic analysis (Kd, kon/koff). For cell-based studies, employ reporter gene assays or Western blotting to monitor downstream effects .

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